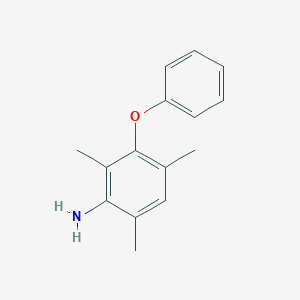

2,4,6-Trimethyl-3-phenoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

807262-85-7 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2,4,6-trimethyl-3-phenoxyaniline |

InChI |

InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3 |

InChI Key |

ZRUFRKFASIDNSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethyl 3 Phenoxyaniline and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2,4,6-trimethyl-3-phenoxyaniline, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

A logical retrosynthetic approach would first disconnect the amine group, suggesting a precursor such as a nitro-substituted analog. This is a common strategy as the reduction of a nitro group to an amine is a reliable and high-yielding transformation. ias.ac.in This leads to the key intermediate, 2,4,6-trimethyl-3-phenoxynitrobenzene.

Further disconnection of the C-O ether linkage in 2,4,6-trimethyl-3-phenoxynitrobenzene points to two primary precursors: a substituted phenol (B47542) and a substituted aryl halide or a related electrophile. The two main retrosynthetic pathways are:

Pathway A: Disconnection of the C-O bond to yield 3-nitro-2,4,6-trimethylphenol and a phenylating agent (e.g., bromobenzene (B47551) or iodobenzene).

Pathway B: An alternative disconnection of the C-O bond to yield phenol and a suitably substituted aryl halide, such as 1-halo-2,4,6-trimethyl-3-nitrobenzene.

The choice between these pathways often depends on the availability and reactivity of the starting materials. For instance, the synthesis of 2,4,6-trimethylaniline (B148799) often starts from mesitylene (B46885). google.comchemicalbook.com

Direct and Stepwise Synthetic Approaches

The synthesis of this compound and its analogs can be achieved through several methods, each with its own advantages and limitations. These approaches primarily revolve around the formation of the crucial C-O and C-N bonds.

Ullmann Condensation-Type Transformations

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O and C-N bonds. wikipedia.orgorganic-chemistry.org This method is particularly relevant for the synthesis of diaryl ethers and N-arylanilines.

In the context of synthesizing this compound, an Ullmann condensation could be employed to form the diaryl ether linkage. For example, the reaction between a substituted halobenzene and a phenol in the presence of a copper catalyst can yield the desired phenoxy-substituted aromatic core. wikipedia.orgmdpi.com A subsequent reduction of a nitro group would then furnish the final aniline (B41778) product.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts and various ligands can facilitate these couplings under milder conditions. mdpi.com

Cross-Coupling Strategies for C-O and C-N Bond Formation

Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, offer versatile and efficient methods for constructing C-O and C-N bonds. rsc.orgresearchgate.net These reactions provide a powerful alternative to the classical Ullmann condensation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. wikipedia.org While not directly forming the C-O bond of the target molecule, it is a key strategy for synthesizing substituted anilines that could serve as precursors.

For the crucial C-O bond formation, copper-catalyzed cross-coupling reactions, which are mechanistically related to the Ullmann condensation, are widely used. These reactions can couple aryl halides with phenols to form diaryl ethers. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and selectivity.

Multi-Step Nitration and Reduction Pathways

A common and practical approach to synthesizing substituted anilines involves a multi-step sequence of nitration followed by reduction. This strategy is particularly applicable when starting from readily available aromatic hydrocarbons.

For the synthesis of this compound, a plausible route would begin with the nitration of a suitable precursor. For example, the nitration of mesitylene can produce 2,4,6-trimethylnitrobenzene. google.com This intermediate can then be further functionalized. A subsequent nitration, followed by selective reduction, could introduce the amine functionality.

A patent describes a two-step synthesis for 2,4,6-trimethyl-m-phenylenediamine starting from mesitylene. google.com This process involves dinitration followed by catalytic hydrogenation to reduce both nitro groups. A similar strategy could be adapted, where one nitro group is selectively introduced and then reduced.

The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. google.comorgsyn.org Other reducing agents such as iron powder in acidic media can also be employed. chemicalbook.com

Palladium-Catalyzed Synthetic Protocols

Palladium-catalyzed reactions are central to modern organic synthesis, offering high efficiency and functional group tolerance. thieme-connect.de Beyond the Buchwald-Hartwig amination, palladium catalysis can be instrumental in various steps of the synthesis of this compound.

Palladium catalysts are also used in carbonylation reactions, which could be a less direct but plausible method for introducing functional groups that can be converted to the aniline or phenoxy moieties. universiteitleiden.nl The choice of palladium precursor, ligand, and reaction conditions is crucial for achieving the desired transformation. nih.gov

Optimization of Reaction Conditions

The success of any synthetic route hinges on the careful optimization of reaction conditions. This includes the choice of catalyst, solvent, temperature, and reaction time.

For Ullmann-type reactions, the source of copper (e.g., copper(I) iodide, copper(II) oxide) and the nature of the ligand can significantly impact the reaction's efficiency. wikipedia.orgthieme-connect.de The use of microwave irradiation has been shown to accelerate these reactions. thieme-connect.de

In palladium-catalyzed cross-coupling reactions, the selection of the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. The choice of base and solvent also plays a significant role in the catalytic cycle.

For nitration reactions, controlling the reaction temperature and the ratio of nitric acid to sulfuric acid is essential to achieve selective mononitration and avoid over-nitration or side reactions. chemicalbook.com

Similarly, in catalytic hydrogenation, the choice of catalyst (e.g., Raney nickel, Pd/C), hydrogen pressure, and temperature must be optimized to ensure complete reduction of the nitro group without affecting other functional groups in the molecule. google.comgoogle.com

Solvent Effects and Reaction Media

The choice of solvent is a critical parameter in the synthesis of diaryl ethers and anilines, significantly influencing reaction rates, yields, and catalyst stability. numberanalytics.comuwindsor.ca For palladium-catalyzed couplings like the Buchwald-Hartwig amination, polar aprotic solvents are generally favored as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. numberanalytics.comuwindsor.ca

Commonly employed solvents include:

Toluene: Often the solvent of choice for Buchwald-Hartwig reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures. uwindsor.ca

Dioxane, Tetrahydrofuran (THF), and Dimethyl Ether (DME): These ether-based solvents are also frequently used and are effective at solvating the palladium catalyst and reactants. uwindsor.ca

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These highly polar solvents can be advantageous for less soluble substrates, although their higher boiling points can sometimes lead to catalyst decomposition if not carefully controlled. numberanalytics.comgoogle.com

t-Butanol: Can be used, particularly in conjunction with strong bases like sodium tert-butoxide. libretexts.org

Protic solvents are generally avoided in palladium-catalyzed aminations as they can interfere with the catalytic cycle, for instance, by protonating the active catalyst or the amine nucleophile. However, in some specific cases, the presence of a small amount of water can be beneficial, aiding in the reduction of the Pd(II) precatalyst to the active Pd(0) species. libretexts.org In contrast, for certain nucleophilic aromatic substitution (SNAr) reactions leading to diaryl ethers, protic solvents may be employed. researchgate.net The development of solvent-free reaction conditions, often facilitated by microwave irradiation, represents a significant advancement towards greener and more efficient synthetic protocols. nih.govnih.gov

| Solvent | Typical Reaction Type | Key Advantages | Potential Issues |

| Toluene | Buchwald-Hartwig Amination | Good solubility for many substrates, high boiling point. | May require higher temperatures. |

| Dioxane | Buchwald-Hartwig Amination | Good solvating properties for catalyst and reactants. | Peroxide formation on storage. |

| THF | Buchwald-Hartwig Amination | Lower boiling point allows for milder conditions. | Can be less effective for some challenging substrates. |

| DMF | Buchwald-Hartwig, SNAr | High polarity, good for poorly soluble substrates. | High boiling point, potential for catalyst decomposition. |

Catalytic Systems and Ligand Design

The success of modern cross-coupling reactions for the synthesis of molecules like this compound hinges on the design of the catalytic system, which comprises a metal precursor and a supporting ligand. sigmaaldrich.comresearchgate.net

Palladium-Based Catalysts: Palladium is the most extensively used metal for C-N and C-O bond formation. researchgate.net The catalytic cycle for the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. numberanalytics.comnih.gov

The choice of ligand is crucial for the efficiency and scope of the reaction. numberanalytics.com Early systems utilized simple phosphine ligands like P(o-tolyl)₃. libretexts.org However, the development of bulky, electron-rich phosphine ligands has revolutionized the field, enabling the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. numberanalytics.comnumberanalytics.com

Key classes of ligands include:

Monodentate Biaryl Phosphines: Ligands such as XPhos, SPhos, and tBuXPhos are highly effective for challenging couplings due to their steric bulk and electron-donating properties. numberanalytics.comlibretexts.org

Bidentate Phosphine Ligands: Ligands like BINAP and dppf have also been successfully employed, although they can sometimes lead to lower reactivity for sterically hindered substrates. nih.gov

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions, offering high stability and reactivity. researchgate.net

Copper-Based Catalysts: The Ullmann condensation, a classical method for forming C-O and C-N bonds, traditionally relies on copper catalysts. nih.gov While requiring harsher reaction conditions (high temperatures) than palladium-catalyzed methods, advancements have led to the development of more active copper-based systems that operate under milder conditions, often employing ligands such as 1,10-phenanthroline (B135089) or various diamines. nih.gov Microwave-assisted copper-catalyzed diaryletherification has also proven effective for the synthesis of sterically hindered diaryl ethers. mdpi.com

| Catalyst System | Reaction Type | Typical Ligands | Substrate Scope |

| Palladium(0)/Phosphine | Buchwald-Hartwig Amination | XPhos, SPhos, tBuXPhos, P(t-Bu)₃ | Aryl bromides, iodides, chlorides, triflates with primary/secondary amines. wikipedia.orgnumberanalytics.com |

| Copper(I)/Ligand | Ullmann Condensation | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Aryl iodides and bromides with phenols and amines. |

| Palladium(II) Precatalysts | Buchwald-Hartwig Amination | Various phosphines (ligand is key) | Requires in-situ reduction to Pd(0). libretexts.org |

Temperature and Pressure Parameters

Temperature and pressure are critical variables that must be carefully optimized to achieve high yields and minimize side reactions in the synthesis of phenoxyanilines. numberanalytics.com

Temperature: The reaction temperature directly impacts the reaction rate. For many Buchwald-Hartwig aminations, elevated temperatures, typically in the range of 80-120 °C, are employed to drive the reaction to completion, especially when using less reactive aryl chlorides. numberanalytics.comgoogle.com However, excessively high temperatures can lead to catalyst degradation, resulting in lower yields and the formation of impurities. numberanalytics.comnumberanalytics.com The development of highly active catalyst systems has enabled some couplings to be performed at or near room temperature, which is particularly advantageous for substrates bearing sensitive functional groups. mit.edu

For Ullmann-type reactions, traditional conditions often necessitate very high temperatures, sometimes exceeding 200 °C. nih.gov Modern catalytic systems have significantly lowered this requirement, with many reactions now proceeding efficiently at temperatures comparable to those used in palladium catalysis.

Pressure: Most laboratory-scale syntheses of phenoxyaniline (B8288346) analogues are conducted at atmospheric pressure. However, in certain cases, particularly for sluggish reactions or when using volatile reactants, conducting the reaction in a sealed vessel under elevated pressure can be beneficial. numberanalytics.com This can help to increase the concentration of reactants in solution and accelerate the reaction rate. For industrial-scale production, reactions may be run under pressure to improve throughput and control reaction parameters more effectively.

| Parameter | Influence on Reaction | Typical Range | Considerations |

| Temperature | Affects reaction rate and catalyst stability. | Room temperature to 150 °C. numberanalytics.comnih.gov | High temperatures can lead to side reactions and catalyst decomposition. |

| Pressure | Can increase reaction rate, especially for volatile reactants. | Atmospheric to several atmospheres. | Requires specialized equipment (pressure vessels). |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating and improving the efficiency of many chemical transformations, including the synthesis of diaryl ethers and anilines. nih.govtsijournals.com The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. nih.gov

In the context of synthesizing phenoxyaniline analogues, microwave irradiation has been successfully applied to both palladium- and copper-catalyzed coupling reactions. nih.govmdpi.com For instance, the synthesis of diaryl ethers via nucleophilic aromatic substitution can be achieved in minutes under microwave conditions, often without the need for a metal catalyst if one of the aromatic partners is sufficiently electron-deficient. nih.govresearchgate.net

Microwave-assisted Ullmann-type reactions have also been developed, allowing for the synthesis of diaryl ethers and amines in high yields with short reaction times. nih.gov These methods often employ a solid support like KF/Al₂O₃, which can act as both a base and a support, facilitating solvent-free conditions. nih.gov The use of microwave heating can also lead to higher product purity and simpler work-up procedures. tsijournals.com

| Reaction Type | Conditions | Key Advantages | Reference |

| Diaryl Ether Synthesis (SNAr) | Phenol, activated aryl halide, base, microwave | Rapid (5-10 min), high yields, often catalyst-free. | nih.gov |

| Diaryl Amine/Ether Synthesis | Aryl halide, amine/phenol, KF/Al₂O₃, microwave | Solvent-free, short reaction times (minutes), high yields (83-96%). | nih.gov |

| Copper-Catalyzed Diaryl Ether Synthesis | Aryl halide, phenol, CuI, ligand, base, microwave | Shorter reaction times and higher yields compared to conventional heating. | mdpi.com |

Isolation and Purification Techniques in Organic Synthesis

Following the completion of the synthetic reaction, the target compound, this compound, must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

A typical work-up procedure for a cross-coupling reaction involves the following steps:

Quenching: The reaction is first cooled to room temperature and then quenched, often by the addition of water or an aqueous solution of an acid or base to neutralize any remaining reagents.

Extraction: The product is then extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate, dichloromethane, or ether. nih.gov The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.org

The crude product is then purified using one or more of the following techniques:

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity. This technique relies on the difference in solubility between the desired compound and the impurities at a given temperature.

Column Chromatography: This is a highly versatile purification technique for both solid and liquid products. The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Distillation: For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, separating compounds based on differences in their boiling points.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Reaction Mechanisms and Chemical Reactivity of 2,4,6 Trimethyl 3 Phenoxyaniline

Electrophilic Aromatic Substitution Pathways

The aniline (B41778) ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. byjus.com The three methyl groups further enhance this activation through their inductive electron-donating effects. However, the substitution pattern of 2,4,6-trimethyl-3-phenoxyaniline presents a unique case for regioselectivity.

The amino group is a powerful ortho, para-director. In this molecule, the 2, 4, and 6 positions are occupied by methyl groups. The remaining unsubstituted position on the aniline ring is at C5. The phenoxy group at the C3 position is considered to have an electron-withdrawing inductive effect through its oxygen atom, which can modulate the basicity of the amine and influence the positions of electrophilic attack. vulcanchem.com

Considering the directing effects of the substituents, electrophilic attack is most likely to occur at the C5 position, which is para to the C2-methyl group and meta to the amino and phenoxy groups. The strong activating and directing effect of the amino group, combined with the activation from the methyl groups, would likely overcome the deactivating influence of the phenoxy group at the meta position.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is expected to yield the 5-halo-2,4,6-trimethyl-3-phenoxyaniline. wikipedia.org For highly activated rings like anilines, halogenation can sometimes proceed without a catalyst. byjus.com

Nitration: Treatment with a nitrating mixture (a combination of nitric acid and sulfuric acid) would likely introduce a nitro group at the C5 position. byjus.comresearchgate.net

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid would introduce an acyl group at the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product | Predicted Position of Substitution |

| Br₂ / FeBr₃ | 5-Bromo-2,4,6-trimethyl-3-phenoxyaniline | C5 |

| HNO₃ / H₂SO₄ | 2,4,6-Trimethyl-5-nitro-3-phenoxyaniline | C5 |

| CH₃COCl / AlCl₃ | 1-(5-Amino-2,4-dimethyl-6-phenoxyphenyl)ethanone | C5 |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with a variety of electrophiles. However, the presence of two ortho-methyl groups creates significant steric hindrance around the amine, which can reduce its reactivity compared to unhindered anilines. vulcanchem.com

Key nucleophilic reactions include:

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, due to the steric hindrance, these reactions may require more forcing conditions.

Reaction with Carbonyl Compounds: The amine can undergo nucleophilic addition to aldehydes and ketones. pku.edu.cnresearchgate.netpsu.edulibretexts.org This reactivity is the foundation for the formation of imines and enamines, as discussed in the following sections.

Participation in Condensation Reactions

Condensation reactions, involving the reaction of the amine with a carbonyl compound followed by the elimination of a water molecule, are a hallmark of the reactivity of this compound.

Schiff Base Formation and Imine Chemistry

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgnih.gov This reaction is typically acid-catalyzed and reversible. For this compound, condensation with an aldehyde or ketone would yield the corresponding N-substituted imine. A known example involves the condensation of the closely related 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930) to form glyoxal-bis(mesitylimine), a precursor for N-heterocyclic carbenes. smolecule.comwikipedia.org A similar reaction of 2,4,6-trimethylaniline with vanillin (B372448) has also been reported to form a Schiff base. nih.gov

Reaction Scheme for Schiff Base Formation: (Image of the general reaction of this compound with an aldehyde R-CHO to form a Schiff base)

Enamine Synthesis and Reactivity

Enamines are formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. While this compound is a primary amine, it can be converted to a secondary amine through N-alkylation. The resulting secondary amine could then react with aldehydes or ketones to form enamines. The formation of enamines from sterically hindered secondary amines can be challenging and may require specific catalysts or reaction conditions. organic-chemistry.orgresearchgate.net Enamines are versatile synthetic intermediates due to the nucleophilicity of their α-carbon.

Oxidative Coupling and Polymerization Mechanisms

Anilines are susceptible to oxidation, which can lead to the formation of a variety of coupled products and polymers. The oxidation of this compound can proceed through the nitrogen atom or the aromatic ring.

The oxidation of anilines can lead to the formation of azoxybenzenes, azobenzenes, and polymeric structures. beilstein-journals.org The specific products formed depend on the oxidant used and the reaction conditions. The presence of the electron-donating methyl groups would likely make the aniline ring more susceptible to oxidation.

Polymerization: Oxidative polymerization of aniline and its derivatives is a well-known method for producing conducting polymers. nih.govresearchgate.net The polymerization of this compound would likely proceed through the formation of radical cations, leading to head-to-tail coupling of the monomer units. The resulting polymer would have a complex structure with a conjugated backbone, and its properties would be influenced by the phenoxy and trimethyl substituents. The polymerization of aniline derivatives can be affected by the reaction medium and the nature of the oxidant. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis using ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques is essential for the complete structural assignment of 2,4,6-Trimethyl-3-phenoxyaniline. However, no specific spectral data, chemical shifts, or coupling constants for this compound are available in the surveyed literature.

A predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the trimethyl-substituted and the phenoxy rings, as well as singlets for the three methyl groups and a broad singlet for the amine (NH₂) proton. The precise chemical shifts and coupling patterns are crucial for confirming the substitution pattern but remain undetermined.

The ¹³C NMR spectrum would provide invaluable information on the carbon framework of the molecule. Each unique carbon atom in the aniline (B41778) and phenoxy rings, as well as the methyl groups, would produce a distinct signal. The chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing phenoxy group, but specific experimental values are not available.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule. The absence of any published 2D NMR data for this compound prevents a detailed analysis of its molecular structure through these methods.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. While some general predictions can be made, specific experimental spectra for this compound are not documented.

An IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, C-H stretching from the aromatic rings and methyl groups, C-N stretching, and C-O-C stretching of the ether linkage. A supplier has noted a broad N-H stretch at 3420 cm⁻¹ vulcanchem.com. However, a complete, assigned spectrum is necessary for a thorough analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing groups).

For this compound, the primary chromophores would be the substituted benzene (B151609) rings. The electronic transitions expected would be π → π* transitions associated with the aromatic systems. The presence of the amino (-NH2) and phenoxy (-OPh) groups, both of which have non-bonding electrons (n), could also lead to n → π* transitions. These auxochromic groups would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene ring's characteristic absorption bands. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be influenced by the solvent polarity.

Expected UV-Vis Data for this compound A hypothetical data table based on related structures.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~240-260 | ~8,000-15,000 |

| π → π* | ~280-300 | ~1,000-5,000 |

| n → π* | ~320-360 | ~100-1,000 |

Note: This table is illustrative and not based on experimental data for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), it is possible to calculate a unique elemental formula.

For this compound (C15H17NO), HRMS would be used to confirm its molecular formula. The technique would provide an accurate mass measurement of the molecular ion [M]+ or a protonated species [M+H]+, which could then be compared to the calculated theoretical mass.

Expected HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [C15H17NO]+• | 227.1310 |

| [C15H18NO]+ ([M+H]+) | 228.1388 |

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles. This would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings and the geometry around the ether linkage and the amino group. Intermolecular interactions, such as hydrogen bonding involving the amino group, could also be identified.

Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| C-N Bond Length | ~1.40 Å |

| C-O-C Bond Angle | ~118-120° |

| Dihedral Angle (Ring-Ring) | ~60-80° |

Note: This table is illustrative and not based on experimental data for the specific compound.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a diffraction pattern that is a fingerprint of the material's crystal structure. For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch, identify the crystalline phase (if multiple polymorphs exist), and assess its purity. The resulting diffractogram would show a series of peaks at specific 2θ angles, corresponding to the lattice spacings in the crystal.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized or reduced.

For this compound, the aniline moiety is expected to be the primary electroactive group. The amino group can undergo oxidation, likely in an irreversible or quasi-reversible process. The potential at which this oxidation occurs would be influenced by the electron-donating methyl groups and the electron-withdrawing phenoxy group. The experiment would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show an anodic (oxidation) peak and potentially a cathodic (reduction) peak on the reverse scan if the process is reversible.

Hypothetical Cyclic Voltammetry Data

| Parameter | Expected Value (vs. Ag/AgCl) |

|---|---|

| Oxidation Potential (Epa) | +0.5 to +0.9 V |

| Reversibility | Likely irreversible |

Note: This table is illustrative and not based on experimental data for the specific compound.

Applications in Advanced Materials Science

Precursor in Polymer Synthesis

The structure of 2,4,6-Trimethyl-3-phenoxyaniline, featuring a reactive amine group, makes it a candidate as a monomer for polymerization reactions. The presence of bulky trimethyl groups and a phenoxy group can impart unique properties to the resulting polymers, such as enhanced thermal stability, solubility, and specific mechanical characteristics.

Polyimide Monomer for High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. vulcanchem.com They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. The incorporation of this compound as a diamine monomer could lead to polyimides with modified properties. The trimethyl substitution pattern creates significant steric hindrance, which can disrupt polymer chain packing, potentially leading to increased solubility and lower crystallinity in the resulting polyimide. rsc.org The flexible phenoxy ether linkage can enhance the processability of the polymer. While direct studies on polyimides derived from this compound are not extensively documented, research on similarly substituted diamines suggests that such polymers could exhibit a valuable combination of thermal resistance and improved solubility in organic solvents. researchgate.net

Polyamide Synthesis

Polyamides are characterized by the repeating amide linkages in their backbone, which contribute to their high strength and durability. youtube.com The synthesis of polyamides typically involves the reaction of a diamine with a diacid chloride. The use of this compound in polyamide synthesis would introduce both steric bulk and a flexible ether linkage into the polymer chain. The steric hindrance from the methyl groups could influence the reactivity of the amine group and the resulting polymer's morphology. thieme.de The phenoxy group could enhance solubility and potentially affect the thermal properties of the polyamide.

Integration into Hybrid Polymer Systems

The functional groups on this compound offer opportunities for its integration into hybrid polymer systems. The amine group can be functionalized to introduce other reactive moieties, allowing for copolymerization with different types of monomers or grafting onto existing polymer backbones. This could lead to the development of hybrid materials with tailored properties, combining the characteristics of different polymer classes. For instance, its incorporation into siloxane-containing polymers could enhance thermal stability and introduce desirable surface properties.

Component in Electronic Materials

The electroactive nature of the aniline (B41778) moiety, combined with the modulating effects of the substituent groups, positions this compound as a promising building block for organic electronic materials.

Organic Semiconductor Applications

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, finding use in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). youtube.comrsc.org The electronic properties of aniline and its derivatives make them interesting candidates for hole-transporting materials. The trimethyl and phenoxy groups on this compound would significantly influence its electronic characteristics, such as its ionization potential and electron affinity. The steric hindrance provided by the methyl groups could prevent close packing in the solid state, which can affect charge transport properties. While specific data on the semiconductor performance of this compound is not yet available, the broader class of substituted anilines is actively being explored for such applications. acs.org

Electrochromic Materials Development

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. lboro.ac.ukmdpi.com This behavior is desirable for applications like smart windows, displays, and sensors. mdpi.com Polymers derived from aniline and its derivatives, such as polyaniline, are well-known electrochromic materials. kpi.uascispace.com The polymerization of this compound or its incorporation into copolymers could yield novel electrochromic polymers. The substituent groups would likely affect the color of the different redox states of the polymer, as well as its switching speed and stability. The phenoxy group, in particular, could influence the electronic transitions and thus the observed colors. The development of new electrochromic polymers with a wide range of colors and improved performance is an active area of research. mdpi.com

Optoelectronic Device Integration

While direct integration of the monomeric this compound into optoelectronic devices is not extensively documented, its structural motifs are highly relevant to the design of organic semiconductors. The core structure is a type of triarylamine, a class of molecules known for its hole-transporting properties. Polymers incorporating this unit, such as poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine), are recognized as a versatile class of air-stable, solution-processable organic semiconductors. sigmaaldrich.com

The performance of organic semiconductors is critically dependent on their molecular orbital energy levels, which govern charge transport, light absorption, and emission. ucl.ac.uk The trimethyl and phenoxy substitutions on the aniline ring in this compound would precisely modulate these electronic properties. The methyl groups provide steric bulk, which can prevent excessive aggregation and improve solubility, while the phenoxy group influences the energy levels of the highest occupied molecular orbital (HOMO), a key parameter for efficient hole injection and transport in devices like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). vulcanchem.comresearchgate.net

Materials based on triarylamines are noted for their amorphous nature, which contributes to high solubility and stable performance, making them suitable for various device architectures. sigmaaldrich.com The development of new organic semiconductors with tailored structures, such as those derivable from this compound, is a key driver for advancing the capabilities of organic electronics. researchgate.netsigmaaldrich.com

Ligand Design in Coordination Chemistry and Catalysis

The amine functionality of this compound, combined with its significant steric hindrance, makes it an excellent candidate for ligand design in coordination chemistry and catalysis.

Formation of Metal Complexes for Homogeneous Catalysis

This compound can react with carbonyl compounds to form Schiff base ligands. These ligands, which feature an azomethine (-C=N-) group, are crucial in coordination chemistry. nih.gov For instance, Schiff bases derived from the related 2,4,6-trimethyl-m-phenylenediamine and o-vanillin have been used to synthesize dinuclear Co(II) and Zn(II) complexes. researchgate.net In these structures, the Schiff base acts as a tetradentate ligand, with its oxygen and nitrogen atoms serving as coordination sites for the metal ions. researchgate.net

Similarly, a Schiff base formed by condensing 2,4,6-trimethylphenylamine with o-vanillin demonstrates the fundamental reactivity that enables the formation of complex metal-ligand structures. nih.gov The resulting metal complexes often exhibit enhanced biological or catalytic activity compared to the free ligands. nih.gov The stepwise assembly of heterobimetallic complexes can also be achieved using intricate ligand frameworks, where precursors like this compound could be incorporated to create specific binding sites for different metal centers, leading to catalysts with unique properties. nih.gov

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. nih.gov The sterically bulky N-aryl substituents are critical for the success of these catalysts, and this compound is a direct precursor to such ligands.

The most common route to bulky NHC ligands involves the condensation of an aniline derivative with glyoxal (B1671930). smolecule.comnih.gov For example, 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), one of the most widely used NHC ligands, is synthesized from 2,4,6-trimethylaniline (B148799). nih.gov The synthesis involves a two-step procedure: first, the condensation of the aniline with glyoxal to form a diazabutadiene, followed by cyclization with a C1 source like paraformaldehyde. nih.gov

Given this well-established synthetic pathway, this compound can be used to create a new class of NHC ligands. The phenoxy group at the 3-position would electronically modify the resulting NHC-metal catalyst without altering the crucial steric bulk provided by the 2,4,6-trimethylphenyl framework, potentially tuning its reactivity and stability for specific catalytic applications like olefin metathesis or cross-coupling reactions. nih.govresearchgate.net The synthesis of NHC complexes can proceed through various methods, including the reaction of a preformed free carbene or via transmetalation from a silver-NHC intermediate. thieme-connect.de

Functional Materials for Environmental Applications

The chemical functionalities present in this compound make it a candidate for developing materials aimed at environmental remediation.

Adsorbent Design (e.g., Dye Adsorption in MOFs)

Metal-Organic Frameworks (MOFs) are highly porous materials with immense potential for adsorbing pollutants like organic dyes from wastewater. nih.govjchemrev.com The properties of a MOF, including its pore size, surface area, and surface chemistry, are determined by the metal ions and the organic linkers used in its synthesis. researchgate.net

While this compound itself is not a typical linker, it can be functionalized (e.g., by adding carboxylate groups) to become a linker for MOF synthesis. The inclusion of amine groups within MOF structures has been shown to enhance the adsorption of organic dyes. nih.gov The aniline moiety could provide sites for electrostatic or hydrogen-bonding interactions with dye molecules. For example, the amino-functionalized MOF NH2-MIL-53(Al) exhibits improved dye adsorption due to interactions between the amino groups and the dye molecules. nih.gov Bimetallic MOFs often show superior adsorption capacity compared to their monometallic counterparts. researchgate.netrsc.org Therefore, a linker derived from this compound could be used to construct novel MOFs with tailored properties for the selective removal of specific dyes. digitellinc.com

Scavenging Platforms

Beyond structured adsorbents like MOFs, materials derived from this compound can be envisioned as general-purpose scavenging platforms for environmental contaminants. The aniline group can neutralize acids in exothermic reactions. noaa.gov This reactivity could be harnessed by immobilizing the compound or its derivatives onto a solid support, creating a material capable of scavenging acidic pollutants from waste streams.

Furthermore, aromatic amines can be involved in various chemical transformations that could be exploited for pollutant degradation. For instance, 2,4,6-trimethylaniline is known to be used in the production of dyes like Acid Blue 129. ca.gov This reactivity highlights its potential to be incorporated into polymers or other materials designed to bind and sequester chemical species through covalent or strong intermolecular interactions. When spilled, it is recommended to absorb the material with sand or other noncombustible absorbents, a basic form of scavenging. noaa.gov

Data Tables

Table 1: Potential Applications of this compound Derivatives

| Application Area | Relevant Derivative/Concept | Key Structural Features Utilized | Potential Outcome |

| Optoelectronics | Polymers of Triarylamines | Conjugated π-system, hindered aniline core | Air-stable, solution-processable organic semiconductors for OFETs and OLEDs. sigmaaldrich.com |

| Homogeneous Catalysis | Schiff Base Metal Complexes | Amine for imine formation, steric bulk | Catalysts with tuned electronic and steric properties for specific chemical transformations. researchgate.net |

| NHC Catalysis | N-Heterocyclic Carbene Ligands | Sterically bulky N-aryl group | Highly stable and active organometallic catalysts for cross-coupling and metathesis. nih.govnih.gov |

| Environmental Adsorption | Functionalized MOF Linkers | Amine and phenoxy groups for interaction | MOFs with high surface area and specific binding sites for selective dye adsorption. nih.gov |

| Environmental Scavenging | Immobilized Amines/Polymers | Reactive aniline group | Materials for neutralizing acidic pollutants or binding other contaminants from wastewater. noaa.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The current synthesis of 2,4,6-trimethyl-3-phenoxyaniline typically relies on multi-step processes that may involve the nitration of mesitylene (B46885) followed by reduction to form the 2,4,6-trimethylaniline (B148799) core. google.com The subsequent introduction of the phenoxy group presents its own challenges. Future research is poised to develop more efficient, selective, and sustainable synthetic methodologies.

Key areas for future investigation include:

Advanced Catalytic Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be explored for the direct formation of the C-O ether bond between a substituted mesitylene and a phenol (B47542) derivative, or the C-N bond. Research into ligands that can overcome the steric hindrance imposed by the ortho-methyl groups will be critical for improving reaction yields and conditions.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as laccases or peroxidases, could be investigated for the regioselective phenoxylation of 2,4,6-trimethylaniline. This approach could offer high selectivity under mild reaction conditions, reducing waste and energy consumption.

Flow Chemistry Processes: Continuous flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and mixing. Developing a flow-based synthesis for this compound could improve safety, scalability, and product consistency compared to batch processing.

A comparative table of potential synthetic routes is presented below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Catalytic Cross-Coupling | High efficiency, broad substrate scope | Overcoming steric hindrance, catalyst cost and stability |

| Enzymatic Synthesis | High selectivity, environmentally benign | Enzyme stability, substrate specificity, lower yields |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

Advanced Computational Studies on Molecular Interactions

Computational chemistry provides powerful tools for predicting the behavior and properties of molecules, guiding experimental work. nih.govtandfonline.comumn.edu For this compound, advanced computational studies can offer profound insights into its molecular interactions and potential applications.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to accurately model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. umn.edu This information is crucial for predicting its reactivity, photophysical properties, and suitability for electronic applications. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix. This can reveal information about its conformational flexibility, solvation properties, and interactions with other molecules, which is vital for designing materials with specific properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can correlate the structural features of this compound and its derivatives with their macroscopic properties. tandfonline.com This can accelerate the discovery of new derivatives with enhanced performance characteristics.

The following table summarizes key molecular properties of this compound that can be investigated through computational methods.

| Computed Property | Computational Method | Significance |

| HOMO/LUMO Energies | Density Functional Theory (DFT) | Predicts electronic and optical properties, charge transfer capabilities |

| Dihedral Angles | Geometry Optimization (DFT) | Determines molecular conformation and steric hindrance |

| Solvation Free Energy | Solvation Models (e.g., SM5.42R) | Indicates solubility in various media, crucial for processing |

| Partial Atomic Charges | Natural Bond Orbital (NBO) Analysis | Reveals sites susceptible to electrophilic or nucleophilic attack |

Design of Next-Generation Functional Derivatives

The core structure of this compound is a versatile scaffold for the design of new functional molecules. By introducing or modifying functional groups, its properties can be tailored for specific applications.

Promising avenues for the design of derivatives include:

Polymerizable Moieties: Attaching polymerizable groups, such as vinyl, acrylate (B77674), or epoxide functionalities, to either the phenoxy ring or the aniline (B41778) nitrogen would allow for its incorporation into polymer backbones. The resulting polymers could exhibit enhanced thermal stability and specific optoelectronic properties.

Electron-Donating/Withdrawing Groups: The strategic addition of electron-donating or electron-withdrawing substituents to the phenoxy ring could be used to fine-tune the electronic properties of the molecule. mdpi.com This could lead to the development of novel dyes, sensors, or components for organic electronics.

Coordination Sites for Metal Ions: Introducing chelating groups could create derivatives capable of binding metal ions. These could find use as catalysts, sensors for heavy metals, or as building blocks for metal-organic frameworks (MOFs).

The table below outlines potential functional derivatives and their prospective applications.

| Derivative Class | Modification Strategy | Potential Applications |

| Polymer Precursors | Addition of vinyl or acrylate groups | High-performance polymers, thermally stable resins |

| Optoelectronic Materials | Substitution on phenoxy ring with -NO2 or -CN | Organic light-emitting diodes (OLEDs), electrochromic devices |

| Metal Chelators | Introduction of bipyridyl or carboxylate groups | Catalysis, chemical sensing, metal-organic frameworks |

| Bioactive Compounds | Halogenation or addition of heterocyclic moieties | Agrochemicals, pharmaceutical intermediates |

Integration into Emerging Material Technologies

The unique properties of this compound and its derivatives make them attractive candidates for integration into a variety of advanced materials. The bulky trimethyl groups can enhance solubility and prevent π-stacking, which is often beneficial in materials science.

Future applications in material technologies may include:

High-Performance Polymers: As a monomer or additive, it could be used to create polymers with high thermal stability, chemical resistance, and specific dielectric properties. These materials would be suitable for applications in the aerospace, automotive, and electronics industries.

Organic Electronics: The molecule's aniline and phenoxy groups provide electron-donating and -withdrawing characteristics, respectively, making it a candidate for use in organic semiconductors, hole-transport layers in OLEDs, and dye-sensitized solar cells. nih.govresearchgate.net

Advanced Coatings and Adhesives: Incorporation into epoxy or polyurethane resins could lead to coatings and adhesives with improved thermal performance and durability, suitable for demanding environments.

Chemical Sensors: Polymers derived from this compound could be used as the active layer in chemical sensors. rsc.org The interaction of analytes with the polymer film would alter its electronic or optical properties, allowing for sensitive detection.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 2,4,6-Trimethyl-3-phenoxyaniline in biological matrices, and how are potential interferences addressed?

- Methodology : Use comprehensive multi-dimensional gas chromatography-mass spectrometry (GC×GC-MS) to resolve co-eluting compounds and enhance sensitivity for trace detection. Validate the method using deuterated internal standards to correct matrix effects. For urine analysis, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from polar metabolites .

Q. How can crystallographic data for this compound derivatives be refined, and what software is commonly used?

- Methodology : Structure refinement is typically performed using SHELXL , which supports anisotropic displacement parameters and hydrogen-bonding networks. For visualization, ORTEP-III generates thermal ellipsoid plots to assess positional disorder or thermal motion. Data collection requires single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize radiation damage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves (tested against EN 374), sealed goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods with ≥0.5 m/s face velocity to limit inhalation exposure (acute toxicity category: H330) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under GHS guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethyl and phenoxy substituents influence the compound’s reactivity in Rh-catalyzed multicomponent reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and evaluate substituent effects. Experimentally, compare reaction kinetics using substituent-varied analogs. The phenoxy group enhances electrophilicity at the aniline nitrogen, while trimethyl groups sterically hinder undesired side reactions (e.g., dimerization) .

Q. What strategies resolve discrepancies in reported toxicity data for this compound across in vitro and in vivo models?

- Methodology :

- Data Harmonization : Cross-validate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., N-hydroxylated intermediates) that may explain species-specific toxicity (e.g., hepatic vs. renal effects) .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodology : Apply EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Experimental validation involves OECD 301D closed-bottle tests to measure biodegradation rates in aquatic systems. The compound’s log Kow >3 suggests moderate bioaccumulation risk, requiring mitigation via structural modification (e.g., introducing polar groups) .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound, and how are they addressed?

- Methodology : Use synchrotron radiation to resolve overlapping Bragg peaks in high-Z′ structures. For twinned crystals, apply the SHELXD algorithm for deconvolution. Differential scanning calorimetry (DSC) identifies polymorphic transitions, which are refined using DASH for powder XRD pattern indexing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.